![molecular formula C7H14ClNO2 B2776282 5-Aminobicyclo[2.2.1]heptane-2,3-diol;hydrochloride CAS No. 2305252-75-7](/img/structure/B2776282.png)
5-Aminobicyclo[2.2.1]heptane-2,3-diol;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Aminobicyclo[2.2.1]heptane-2,3-diol;hydrochloride is a chemical compound with the CAS Number: 2305252-75-7 . It has a molecular weight of 179.65 . The IUPAC name of this compound is (1S,2R,4R,5R)-5-aminobicyclo [2.2.1]heptane-2,3-diol hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H13NO2.ClH/c8-5-2-3-1-4(5)7(10)6(3)9;/h3-7,9-10H,1-2,8H2;1H . This code provides a unique representation of the compound’s molecular structure.Chemical Reactions Analysis
Diols, compounds with two hydroxy groups, can undergo a variety of reactions. They can be converted into halides, react as nucleophiles, and be oxidized to different carbonyl-containing functional groups depending on the structure of the diol and the oxidizing agent .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . The storage temperature for this compound is 4 degrees Celsius .Applications De Recherche Scientifique
Synthesis and Stereochemical Analysis
Research has focused on the synthesis and stereostructure of derivatives related to 5-Aminobicyclo[2.2.1]heptane-2,3-diol;hydrochloride. For example, the synthesis of all-endo-3-amino-5-hydroxybicyclo[2.2.1]heptane-2-carboxylic acid and its epimers through stereoselective functionalization, utilizing 1,3-oxazine or γ-lactone intermediates, has been documented. These compounds' structures were confirmed using various spectroscopic methods, highlighting their potential in further stereochemical and structural analysis applications (Palkó, Sándor, Sohår, & Fülöp, 2005).
Chemical Transformations and Characterization
Another study focused on the transformation of exo- and endo-5-Aminomethylbicyclo[2.2.1]hept-2-enes to produce various sulfonamides through reaction with different sulfonyl chlorides. This research not only explored chemical transformations but also involved detailed structural characterization, including X-ray diffraction analysis, to understand the molecular structures and reaction mechanisms of these compounds (Kasyan et al., 2007).
Asymmetric Synthesis and Catalysis
The compound has also been utilized in asymmetric synthesis, exemplified by the use of a derivative synthesized from (−)-β-pinene for the in situ generation of a B-methoxy-oxazaborolidine catalyst. This catalyst facilitated the asymmetric reduction of alkyl–aryl ketones, showcasing the compound's role in enantioselective chemical processes (Krzemiński & Wojtczak, 2005).
Crystallography and NMR Studies
Crystallographic and NMR studies have been applied to derivatives of this compound, such as in the comparative analysis of chiral (1R,2S,3R,5R)-3-Amino-6,6-dimethyl-2-hydroxybicyclo[3.1.1]heptan and its derivatives. These studies provide insights into the molecular dynamics and structural elucidation of these compounds, contributing to the field of solid-state chemistry (Jaworska et al., 2012).
Antimicrobial Activity
Additionally, research into the antimicrobial activity of N-substituted 2-hydroxy(or allyloxy)-3-(aminomethoxy)bicyclo[2.2.1]heptanes demonstrates the potential of these compounds in developing bactericidal and fungicidal agents for use in lubricating oils and fluids. This highlights a practical application of this compound derivatives in industrial and pharmaceutical contexts (Alimardanov et al., 2018).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
5-aminobicyclo[2.2.1]heptane-2,3-diol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c8-5-2-3-1-4(5)7(10)6(3)9;/h3-7,9-10H,1-2,8H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSHOKCYOQDWMKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C(C2O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![tert-butyl 1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B2776199.png)
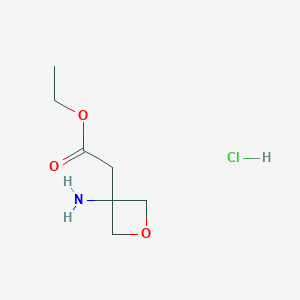

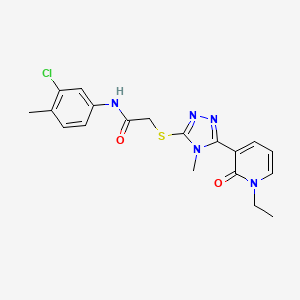
![5-bromo-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2776205.png)


![(5Z)-5-{[(4-hydroxyphenyl)amino]methylidene}-1-(3-methoxypropyl)-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2776212.png)
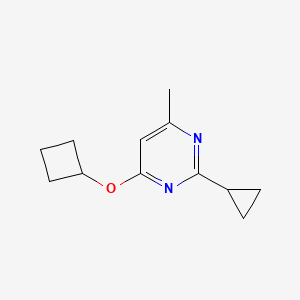
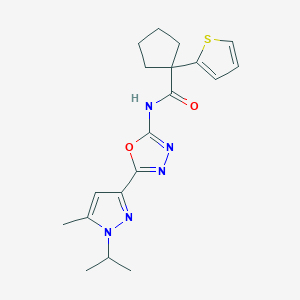
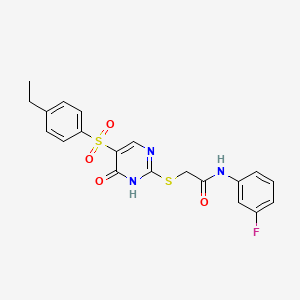
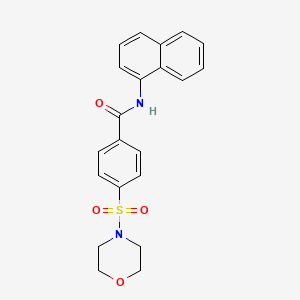
![3-(4-chlorophenyl)-6-[(4-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2776220.png)
